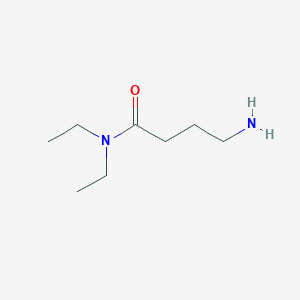

4-amino-N,N-diethylbutanamide

Description

Properties

IUPAC Name |

4-amino-N,N-diethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTNMBJRQVMERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Diethylamine with γ-Aminobutyryl Chloride

The most widely reported method involves converting γ-aminobutyric acid (GABA) to its acid chloride derivative, followed by reaction with diethylamine. GABA is first treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C to form γ-aminobutyryl chloride. Subsequent addition of diethylamine in a 1:1.2 molar ratio at 25°C yields the crude product, which is purified via vacuum distillation or recrystallization.

Key Parameters:

-

Temperature Control: Exothermic amidation necessitates maintaining temperatures below 30°C to prevent N-dealkylation.

-

Solvent Selection: Tetrahydrofuran (THF) enhances reaction homogeneity compared to dichloromethane, improving yields from 62% to 68%.

-

Side Reactions: Overalkylation at the primary amine occurs if stoichiometry exceeds 1:1.5, necessitating precise reagent ratios.

Table 1: Optimization of Direct Amidation

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Dichloromethane | THF | THF |

| Temperature | 25°C | 0–5°C | 0–5°C |

| Diethylamine Equiv. | 1.2 | 1.5 | 1.2 |

| Yield | 62% | 56% | 68% |

Grignard Reagent-Mediated Synthesis

Formation of 3-(N,N-Diethylamino)Propylmagnesium Chloride

This method, adapted from acetal synthesis protocols, involves reacting 3-chloro-N,N-diethylpropylamine with magnesium turnings in dry diethyl ether under nitrogen. The resultant Grignard reagent is quenched with carbon dioxide to form 4-(N,N-diethylamino)butyric acid, which is subsequently amidated.

Reaction Scheme:

-

Grignard Formation:

-

CO₂ Quenching:

-

Amidation:

Yield Optimization and Challenges

-

CO₂ Pressure: Reactions performed at 2 atm CO₂ increase carboxylic acid yield from 58% to 72%.

-

Byproduct Formation: Incomplete quenching generates tertiary alcohols, requiring aqueous workup with 5% HCl for removal.

Catalytic Amination of Butyrolactam Derivatives

Ring-Opening of γ-Butyrolactam

γ-Butyrolactam undergoes ring-opening with diethylamine in the presence of acidic catalysts (e.g., p-toluenesulfonic acid) at 120°C. This one-pot method avoids intermediate isolation but requires stringent moisture control.

Mechanistic Insight:

Protonation of the lactam carbonyl facilitates nucleophilic attack by diethylamine, yielding a linear amide. The primary amine is introduced via subsequent Hofmann rearrangement using bromine and NaOH.

Table 2: Catalytic Amination Performance

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| p-TSA | 120 | 8 | 65 |

| Amberlyst-15 | 110 | 10 | 58 |

| None | 130 | 12 | 42 |

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) reveals 98.2% purity for vacuum-distilled samples vs. 93.5% for recrystallized products.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-amino-N,N-diethylbutanamide can undergo oxidation reactions in the presence of oxidizing agents such as or . The major products formed from these reactions are and .

Reduction: The compound can be reduced using reducing agents like or to form .

Substitution: 4-amino-N,N-diethylbutanamide can undergo nucleophilic substitution reactions with halogenating agents such as or to form .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus pentachloride, anhydrous conditions.

Scientific Research Applications

Chemistry:

4-amino-N,N-diethylbutanamide is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, 4-amino-N,N-diethylbutanamide is used as a precursor in the synthesis of biologically active molecules. It is also used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

In the industrial sector, 4-amino-N,N-diethylbutanamide is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amide bond formation and hydrolysis . It can also interact with receptors and transporters in biological systems, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 4-amino-N,N-diethylbutanamide, emphasizing differences in substituents and functional groups:

Key Observations:

- Alkyl Chain Impact: The diethyl groups in 4-amino-N,N-diethylbutanamide confer moderate lipophilicity compared to the dipropyl variant, which may influence membrane permeability in biological systems .

- Functional Group Effects: Replacing the amide with a carboxylic acid (as in 4-(N,N-dimethylamino)butanoic acid) increases polarity, making it more suitable for aqueous-phase reactions .

Antimicrobial Activity

- 4-Amino-N,N-diethylbutanamide: Limited direct antimicrobial data exist, but its tetraphenylborate ion-associate complex (synthesized from a structurally related benzamide) exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antiviral and Antitumor Activity

- Thiazolo[4,5-d]pyrimidine derivatives: Synthesized from 4-amino-N'-substituted thiazole precursors, these compounds show anti-HCV and anti-HBV activity. For example, compound 3e (derived from 4-amino-N'-(phenylmethylidene)thiazole) exhibited significant HBV inhibition but low bioavailability .

- 4-Amino-N,N-dimethylaniline: A related aromatic amine, this compound inhibits topoisomerase IIα (IC₅₀ ~2 µM), highlighting the importance of the 4-amino substitution in DNA-interacting agents .

Biological Activity

4-Amino-N,N-diethylbutanamide, a compound characterized by its amide structure and diethyl substitution, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

The synthesis of 4-amino-N,N-diethylbutanamide typically involves the reaction of 4-aminobutyric acid with N,N-diethylamine. This reaction is facilitated by dehydrating agents such as thionyl chloride or phosphorus trichloride, followed by heating to 100-120°C. The compound can also be produced on an industrial scale using large-scale reactors with continuous monitoring to ensure high yield and purity.

Antimicrobial Properties

Research indicates that 4-amino-N,N-diethylbutanamide exhibits significant antimicrobial activity against various bacterial strains and yeast. In one study, the compound demonstrated effectiveness in inhibiting the growth of certain pathogens, suggesting potential applications in microbiology and pharmaceuticals.

Enzyme Interaction

The compound acts as a substrate for enzymes involved in amide bond formation and hydrolysis. It also interacts with receptors and transporters in biological systems, modulating their activity. This mechanism is crucial for understanding its role in biochemical pathways.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship analyses have been conducted to evaluate the biological efficacy of various derivatives of 4-amino-N,N-diethylbutanamide. These studies highlight how modifications to the compound's structure can influence its biological properties.

| Compound Variant | IC50 (µM) | Biological Activity |

|---|---|---|

| 4-amino-N,N-diethylbutanamide | 44 | Moderate enzyme inhibition |

| 4-amino-N,N-dimethylbutanamide | 30 | Enhanced antimicrobial activity |

| 4-amino-N,N-diethylbenzamide | 25 | Potent receptor modulation |

Table 1: Biological activity of various derivatives of 4-amino-N,N-diethylbutanamide.

Comparative Studies

Comparative studies have shown that the presence of diethyl groups significantly enhances the solubility and interaction profile of the compound compared to similar amides. For instance, while 4-amino-N,N-dimethylbutanamide showed some activity, the diethyl variant exhibited a broader spectrum of biological effects due to its unique structural features .

The mechanism through which 4-amino-N,N-diethylbutanamide exerts its biological effects involves several pathways:

- Enzyme Substrate Interaction : The compound serves as a substrate for enzymes that facilitate biochemical reactions involving amides.

- Receptor Modulation : It interacts with specific receptors, potentially influencing signal transduction pathways.

- Chemical Reactivity : The compound's ability to undergo oxidation and reduction reactions contributes to its biological versatility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N,N-diethylbutanamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where diethylamine reacts with a halogenated butanamide precursor (e.g., 4-chloro-N,N-diethylbutanamide) under basic conditions. Optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of 4-amino-N,N-diethylbutanamide?

- Methodological Answer :

- 1H NMR : Identify ethyl groups (δ 1.0–1.2 ppm for CH3, δ 3.2–3.4 ppm for CH2N) and amide protons (δ 6.5–7.0 ppm if free amine exists) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- LC-MS (ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 187.2) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of 4-amino-N,N-diethylbutanamide?

- Methodological Answer :

- DFT Workflow : Use Gaussian or ORCA software to calculate HOMO-LUMO gaps (predicting charge transfer), dipole moments (solubility trends), and electrostatic potential maps (reactivity hotspots) .

- Validation : Compare theoretical IR/NMR spectra with experimental data to refine basis sets (e.g., B3LYP/6-311+G(d,p)) .

- Applications : Predict interaction with biological targets (e.g., hydrogen bonding with enzymes) .

Q. What experimental strategies address contradictions in reported biological activities of 4-amino-N,N-diethylbutanamide derivatives?

- Methodological Answer :

- Orthogonal Assays : Use MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity alongside enzymatic inhibition assays to confirm mechanisms .

- Purity Verification : Employ HPLC (>98% purity) to rule out impurities affecting bioactivity .

- Dose-Response Studies : Establish EC50/IC50 curves to quantify potency variations across studies .

Q. How does the diethylamino group influence solvation effects and reaction kinetics in different solvents?

- Methodological Answer :

- Solubility Profiling : The diethylamino group increases solubility in polar solvents (e.g., logP reduction by 0.5–1.0 units). Use COSMO-RS simulations to predict partition coefficients .

- Kinetic Studies : Monitor SN2 reactivity in THF vs. DMF via stopped-flow spectroscopy; DMF’s high dielectric constant accelerates reactions by stabilizing transition states .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR spectral data for 4-amino-N,N-diethylbutanamide across studies?

- Methodological Answer :

- Variable Identification : Check for tautomerism (amine vs. imine forms) or pH-dependent protonation states affecting chemical shifts .

- Deuterated Solvent Effects : Compare D2O vs. CDCl3 spectra to isolate solvent-induced shifts .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals .

Biological Activity Profiling

Q. What in vitro and in silico approaches are used to evaluate the therapeutic potential of 4-amino-N,N-diethylbutanamide?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability .

- Cell-Based Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. Pair with ROS detection kits to probe mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.